4-Epi-ethiosolide
Description
4-Epi-ethiosolide is a sesquiterpenoid compound of significant interest in organic chemistry and natural product research. The compound’s name implies stereochemical variation (epimerization) at the C-4 position, a common feature in terpenoid derivatives that influences biological activity and physicochemical behavior. Current identification and characterization of such compounds rely on advanced analytical techniques, including NMR, mass spectrometry, and HPLC, as outlined in general chemistry guidelines .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3aR,4R,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |
InChI |
InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
USWKEJMURBWWQX-FSDSQADBSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |
Canonical SMILES |
CCC1C2C(C(=O)O1)OC(=O)C2=C |
Synonyms |
4-epi-ethisolide 4-ethyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione ethisolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Epi-isoinuviscolide
A closely related compound, 4-Epi-isoinuviscolide (CAS: 68832-39-3), shares structural and functional similarities with 4-Epi-ethiosolide. Key comparative data are summarized below:
4-Epi-isoinuviscolide’s oily solid state and sesquiterpenoid classification suggest that this compound may exhibit similar challenges in water solubility, necessitating formulation strategies (e.g., solubilization agents) for biological testing .
Piperidine-Based Derivatives
While structurally distinct from sesquiterpenoids, piperidine derivatives like Ethyl 2-(piperidin-4-yl)acetate () and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () provide insights into functional group interactions and synthetic strategies. For example:
- Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂) has a molecular weight of 171.24 g/mol and log P (octanol-water partition coefficient) of 0.89, indicating moderate hydrophobicity .
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (C₉H₁₅NO₄) exhibits a higher log S (aqueous solubility) of -1.4, suggesting better solubility than typical sesquiterpenoids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
